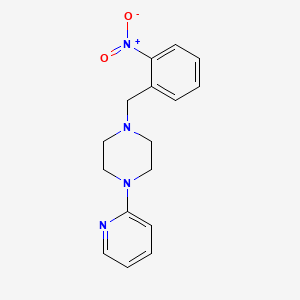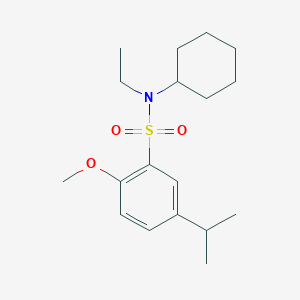![molecular formula C14H16ClN3O2 B5702328 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide involves the inhibition of PARP. PARP is an enzyme that is activated in response to DNA damage and is involved in the repair of single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Biochemical and Physiological Effects:
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide has been shown to have potent inhibitory effects on PARP activity. Inhibition of PARP can lead to the accumulation of DNA damage, which can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Additionally, PARP inhibitors have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide in lab experiments is its potent inhibitory effects on PARP activity. This makes it a useful tool for studying the role of PARP in DNA repair and cancer treatment. However, one limitation of using this compound is its potential toxicity. PARP inhibitors have been shown to cause bone marrow suppression and gastrointestinal toxicity in clinical trials.
Future Directions
There are several future directions for research on 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective PARP inhibitors with fewer side effects. Additionally, there is a need to investigate the potential applications of PARP inhibitors in the treatment of neurodegenerative diseases and inflammatory disorders. Finally, further studies are needed to elucidate the mechanisms of action of PARP inhibitors and their potential interactions with other drugs.
Synthesis Methods
The synthesis of 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide involves several steps. The starting material is 2-methoxy-5-nitrobenzamide, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethyl-1H-pyrazole-4-methanol in the presence of a base to form the desired product. The final step involves the chlorination of the pyrazole ring using thionyl chloride to obtain 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide.
Scientific Research Applications
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. The compound is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Additionally, PARP inhibitors have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
properties
IUPAC Name |
5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-10(8-17-18(9)2)7-16-14(19)12-6-11(15)4-5-13(12)20-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAUHOPEEMHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)


![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)


![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)